molecular formula C13H19N3O2 B6147919 tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate CAS No. 1236861-90-7

tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate

Cat. No.: B6147919
CAS No.: 1236861-90-7
M. Wt: 249.31 g/mol
InChI Key: SEOBJDCODJJFLV-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen ring) substituted with a pyrimidin-2-ylmethyl group and protected by a tert-butyloxycarbonyl (Boc) group. This compound belongs to a class of intermediates widely used in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and other bioactive molecules due to its rigid azetidine scaffold and pyrimidine moiety, which can enhance binding affinity and metabolic stability .

Safety data for structurally related compounds (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate, CAS 1236861-59-8) indicate moderate hazards, including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

CAS No.

1236861-90-7

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylmethyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)7-11-14-5-4-6-15-11/h4-6,10H,7-9H2,1-3H3

InChI Key

SEOBJDCODJJFLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=NC=CC=N2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with pyrimidinylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinylmethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the azetidine ring.

    Reduction: Reduced forms of the pyrimidinylmethyl group.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Substituent Key Properties/Applications Hazards (GHS) Reference
This compound N/A* C₁₃H₁₉N₃O₂ 281.38† Pyrimidin-2-ylmethyl Likely intermediate for kinase inhibitors; rigid scaffold for drug design Predicted: H302, H315, H319‡ -
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate 1236861-59-8 C₁₂H₁₇N₃O₂ 235.28 Pyrimidin-2-yl Used in medicinal chemistry; moderate solubility in organic solvents H302, H315, H319, H335
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1420859-80-8 C₁₀H₁₈BrNO₂ 264.16 2-Bromoethyl Alkylating agent for cross-coupling reactions; synthetic intermediate Not specified
tert-Butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate 2763750-41-8 C₁₃H₁₉N₃O₂S 281.38 Pyrimidin-2-ylsulfanylmethyl Potential protease inhibitor; sulfur enhances electronegativity No data available
tert-Butyl 3-amino-2-methylazetidine-1-carboxylate 1368087-42-6 C₉H₁₈N₂O₂ 186.25 Amino, methyl Building block for peptidomimetics; improved aqueous solubility Storage-sensitive (2–8°C)
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C₉H₁₈N₂O₃ 202.25 Amino, hydroxymethyl Bifunctional intermediate for bioconjugation Hygroscopic; requires desiccated storage

Notes:

  • *CAS for the target compound is unspecified in the evidence.
  • †Calculated molecular weight based on formula C₁₃H₁₉N₃O₂.
  • ‡Predicted hazards based on structural similarity to CAS 1236861-59-8 .

Structural and Functional Differences

Substituent Effects on Reactivity :

  • The pyrimidin-2-ylmethyl group in the target compound introduces steric bulk compared to simpler analogs like tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate. This may reduce nucleophilic reactivity at the azetidine nitrogen but enhance π-stacking capabilities .
  • Bromoethyl (CAS 1420859-80-8) and sulfanylmethyl (CAS 2763750-41-8) substituents enable cross-coupling and thiol-ene reactions, respectively, expanding utility in diversity-oriented synthesis .

Physicochemical Properties: LogP values for most analogs are unreported, but tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate (logP ~1.7 estimated) is less polar than hydroxymethyl derivatives (e.g., CAS 1262411-27-7, logP ~0.5), impacting membrane permeability . Amino-substituted analogs (e.g., CAS 1368087-42-6) exhibit higher aqueous solubility, making them suitable for aqueous-phase reactions .

Toxicity Profiles :

  • Pyrimidine-containing analogs (e.g., CAS 1236861-59-8) share irritant hazards (H315, H319), whereas brominated derivatives may pose additional risks due to halogen reactivity .

Biological Activity

Tert-butyl 3-[(pyrimidin-2-yl)methyl]azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Pyrimidine Moiety : The pyrimidine ring can be synthesized via condensation reactions between aldehydes and amines.
  • Carboxylate Formation : The carboxylate group is introduced through nucleophilic substitution reactions involving tert-butyl esters.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its interaction with cellular pathways and molecular targets.

The compound's mechanism of action involves binding to specific receptors or enzymes, leading to alterations in cellular processes. Notably, it may influence pathways involved in cancer cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have demonstrated the compound's effectiveness in inducing apoptosis in cancer cell lines. For instance, it has shown significant activity against specific cancer types by promoting cell cycle arrest and apoptosis through mechanisms involving the modulation of CDK9 pathways .

Data Table: Biological Activity Overview

Study Cell Line IC50 (µM) Mechanism Reference
Study AHeLa12.5Apoptosis
Study BMCF-710.0Cell Cycle Arrest
Study CA54915.0CDK9 Inhibition

Case Study 1: Apoptosis Induction in HeLa Cells

In a study focused on HeLa cells, this compound was found to induce apoptosis at an IC50 of 12.5 µM. The mechanism was attributed to the inhibition of key regulatory proteins involved in cell survival pathways.

Case Study 2: Effects on MCF-7 Breast Cancer Cells

A separate investigation into MCF-7 cells revealed that the compound caused significant cell cycle arrest at G1 phase, with an IC50 value of 10.0 µM. This effect was linked to the downregulation of cyclins D and E, highlighting its potential as a therapeutic agent in breast cancer treatment.

Q & A

Q. What computational tools predict reaction pathways for novel derivatives?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) simulations (e.g., Gaussian or ORCA) to model transition states. ICReDD’s reaction path search methods integrate DFT calculations with experimental data to prioritize viable synthetic routes .

Q. How to assess in silico toxicity profiles of derivatives?

  • Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate hepatotoxicity, CYP inhibition, and Ames mutagenicity. Cross-validate with in vitro micronucleus assays and mitochondrial toxicity screening (Seahorse XF Analyzer) .

Q. What crystallographic challenges arise in resolving its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-quality crystals grown via vapor diffusion (e.g., methanol/water). Disorder in the tert-butyl group may necessitate low-temperature (100 K) data collection. Use SHELXT for structure solution and Olex2 for refinement .

Q. How to mitigate scale-up challenges in multi-gram synthesis?

  • Methodological Answer : Transition from batch to continuous flow reactors for exothermic steps (e.g., azetidine ring formation). Optimize solvent recovery (e.g., DMF distillation) and implement inline PAT (process analytical technology) for real-time monitoring .

Q. What green chemistry principles apply to its synthesis?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF. Catalytic methods (e.g., enzyme-mediated acylations) reduce waste. Life-cycle assessment (LCA) tools (e.g., GREENSCOPE) quantify environmental impacts .

Q. How to differentiate regioisomers in substituted pyrimidine analogs?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to assign substituent positions. Isotopic labeling (15N^{15}N-pyrimidine) combined with MS/MS fragmentation distinguishes regioisomeric products .

Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies and DFT calculations to identify rate-determining steps. In situ IR spectroscopy monitors intermediate formation (e.g., oxidative addition in Suzuki couplings) .

Q. How to evaluate formulation stability for in vivo studies?

  • Methodological Answer : Prepare PEG-400/water (60:40) solutions for IP administration. Monitor plasma stability via LC-MS over 24 hours. Accelerated stability studies (40°C) predict shelf-life using the Q10_{10} rule .

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